(3S,5S,6E)-O-tert-Butyl Fluvastatin
Description
Contextualization within the Statin Class of Hydroxymethylglutaryl-Coenzyme A (HMG-CoA) Reductase Inhibitors
Statins, including Fluvastatin (B1673502), are a class of drugs that act as competitive inhibitors of HMG-CoA reductase. drugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the biosynthesis of cholesterol. drugbank.com By inhibiting this enzyme, statins effectively reduce the production of cholesterol in the liver. Fluvastatin is a member of the statin family and is used to manage hypercholesterolemia. nih.gov The synthesis of Fluvastatin often involves the use of specific intermediates, such as (3S,5S,6E)-O-tert-Butyl Fluvastatin, to ensure the correct three-dimensional structure of the final active pharmaceutical ingredient. chemicalbook.com
Significance of Stereochemistry in Fluvastatin and its Analogues
The biological activity of many drugs is highly dependent on their stereochemistry, and Fluvastatin is no exception. Statins possess two chiral centers, which means they can exist in four different stereoisomeric forms: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). nih.gov Fluvastatin is commercially available as a racemic mixture of the (+)-(3R,5S) and (-)-(3S,5R) enantiomers. nih.gov
The pharmacological activity of Fluvastatin primarily resides in the (3R,5S)-enantiomer, which is a potent inhibitor of HMG-CoA reductase. nih.govguidetopharmacology.org The other enantiomers, including the diastereomer with the (3S,5S) configuration, are significantly less active or inactive. researchgate.net Studies have shown that the different enantiomers of fluvastatin exhibit enantiospecific pharmacokinetics and effects on drug-metabolizing enzymes. nih.govnih.gov For instance, the area under the plasma concentration-time curve (AUC) for the (-)-3S,5R-isomer has been observed to be higher than that of the active (+)-3R,5S-isomer after oral administration. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis to produce the desired therapeutic effect. The (3S,5S,6E) stereochemistry of O-tert-Butyl Fluvastatin is therefore a crucial aspect of its role as a synthetic precursor.
Role of Ester Derivatives as Synthetic Intermediates and Prodrug Design Principles
Ester derivatives, particularly the tert-butyl ester of Fluvastatin, play a dual role in pharmaceutical research and development. In organic synthesis, the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. youtube.com This protection prevents the carboxylic acid from undergoing unwanted reactions during the synthesis of the rest of the molecule. The tert-butyl ester can be selectively removed under specific acidic conditions to yield the final carboxylic acid. researchgate.netorganic-chemistry.org this compound is explicitly identified as a reactant and an intermediate in the synthesis of Fluvastatin, underscoring its importance in this protective role. chemicalbook.com
Furthermore, the concept of ester derivatives extends to prodrug design. Prodrugs are inactive or less active drug precursors that are converted into the active form in the body. Ester prodrugs are often designed to improve a drug's physicochemical properties, such as solubility, stability, and bioavailability. dntb.gov.ua For instance, tert-butyl esters have been investigated in prodrug strategies to enhance metabolic stability and improve drug delivery to target tissues. researchgate.net While this compound is primarily recognized as a synthetic intermediate, its structure aligns with the principles of prodrug design, where esterification can modify a drug's pharmacokinetic profile.
Overview of Research Trajectories for Specific Fluvastatin Stereoisomers and Protected Forms
Research involving specific stereoisomers and protected forms of Fluvastatin, such as this compound, primarily revolves around the optimization of its synthesis and the study of its stereoselective properties. The main goal is the efficient and stereocontrolled synthesis of the pharmacologically active (3R,5S)-enantiomer of Fluvastatin. nih.gov
This compound is a commercially available research chemical, indicating its use in laboratory settings for the development of new synthetic routes or for in-depth studies of the structure-activity relationships of Fluvastatin and its analogues. chemicalbook.comscbt.com Research may also focus on the biological evaluation of the individual stereoisomers to better understand their unique pharmacokinetic and pharmacodynamic profiles, which can inform the development of more effective and safer drugs. nih.gov The availability of specific, stereochemically pure intermediates like this compound is essential for advancing these research efforts.
Compound Data
Below are tables detailing the available data for the compounds mentioned in this article.
Physicochemical Properties of Fluvastatin and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Fluvastatin | 93957-54-1 | C24H26FNO4 | 411.5 |
| (3R,5S)-Fluvastatin | 155229-75-7 | C24H26FNO4 | 411.47 |
| (3S,5R)-Fluvastatin | 93957-54-1 (racemate) | C24H26FNO4 | 411.47 |
| This compound | 194935-00-7 | C28H34FNO4 | 467.57 |
Stereoisomer Information
| Compound Name | Stereochemistry | Primary Role |
|---|---|---|
| Fluvastatin | Racemic mixture of (3R,5S) and (3S,5R) | Active drug |
| (3R,5S)-Fluvastatin | 3R, 5S | Pharmacologically active enantiomer nih.govguidetopharmacology.org |
| (3S,5R)-Fluvastatin | 3S, 5R | Less active enantiomer nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-PPXNOBOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3s,5s,6e O Tert Butyl Fluvastatin
Stereoselective and Enantioselective Synthesis Approaches
The creation of the two chiral centers in the side chain of (3S,5S,6E)-O-tert-Butyl Fluvastatin (B1673502) with the correct absolute and relative stereochemistry is a paramount challenge in its synthesis. Various advanced methodologies have been developed to address this, ensuring high stereochemical purity in the final product.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of Fluvastatin synthesis, chiral auxiliaries can be employed to guide the formation of the desired stereoisomers. These auxiliaries, after fulfilling their role, are typically cleaved and can often be recovered for reuse. While specific examples of chiral auxiliaries in the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin are not extensively detailed in the provided search results, the general principle involves attaching a chiral molecule to a precursor of the heptenoate side chain. This chiral auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed chiral center.
Commonly used chiral auxiliaries in organic synthesis include oxazolidinones (Evans auxiliaries), camphorsultams, and pseudoephedrine amides. wikipedia.org The selection of a suitable chiral auxiliary depends on its ability to effectively control the stereochemistry of the specific reaction and the ease of its subsequent removal without affecting the rest of the molecule.
Asymmetric Catalysis in Carbon-Carbon Bond Formation for the Side Chain
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including the side chain of statins like Fluvastatin. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the synthesis of the Fluvastatin side chain, asymmetric catalysis can be applied to the formation of key carbon-carbon bonds, establishing the chiral centers with high enantioselectivity.
For instance, asymmetric conjugate addition reactions can be employed to introduce chirality early in the synthesis. The use of chiral organocatalysts, such as polystyrene-supported prolinol derivatives, has been shown to be effective in the asymmetric conjugate addition of malonates to α,β-unsaturated aldehydes, a transformation relevant to the construction of the statin side chain. nih.gov Another powerful strategy is the use of transition metal catalysts with chiral ligands for various bond-forming reactions. These catalytic systems can create highly ordered transition states that favor the formation of one enantiomer over the other.
Enantioselective Aldol (B89426) Condensations in Heptenoate Moiety Construction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of the polyketide-derived side chain of statins. Enantioselective aldol condensations are particularly crucial for establishing the 3-hydroxy-5-oxo-heptenoate intermediate with the correct stereochemistry. An improved manufacturing process for Fluvastatin involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. researchgate.net This is followed by a low-temperature reduction to yield the desired dihydroxyheptenoate ester. researchgate.net
The stereoselectivity of this reduction step is critical. One method described in the literature involves the use of a dialkylborane and a reducing agent like sodium borohydride. google.com The order of addition of these reagents has been found to significantly impact the selectivity of the reduction, with the use of the tert-butyl ester of the 5-hydroxy-3-oxo-6-heptenoic acid derivative leading to acceptable selectivities. google.com
| Reaction Step | Reagents and Conditions | Key Outcome |
| Aldol Condensation | E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, dianion of tert-butyl acetoacetate | Formation of the β-hydroxy ketone intermediate |
| Stereoselective Reduction | Dialkylborane (e.g., methoxy (B1213986) diethylborane), Sodium Borohydride (NaBH4), THF/methanol (B129727) | High syn-selectivity for the 3,5-dihydroxy moiety |
Protecting Group Chemistry in Fluvastatin Synthesis: Focus on the tert-Butyl Ester
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. synarchive.com In the synthesis of Fluvastatin, the carboxylic acid moiety is typically protected as a tert-butyl ester.
Selection and Application of tert-Butyl Ester for Carboxylic Acid Protection
The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org This stability is crucial during the various synthetic transformations required to construct the complex Fluvastatin molecule.
The tert-butyl group can be introduced by reacting the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst or by using tert-butyl alcohol with a suitable coupling agent. In the context of Fluvastatin synthesis, the use of the tert-butyl ester is advantageous as it allows for selective transformations at other parts of the molecule without affecting the carboxylic acid. For instance, the reduction of the 5-keto group to the corresponding alcohol is a key step where the tert-butyl ester remains intact. google.com
| Protecting Group | Functional Group Protected | Key Advantages |
| tert-Butyl Ester | Carboxylic Acid | Stability to basic and nucleophilic conditions, allows for selective reactions elsewhere in the molecule. |
| Acetonide | 1,3-Diol | Can be used to protect the 3,5-dihydroxy moiety during certain synthetic steps. biosynth.comgoogle.com |
Deprotection Strategies to Yield Fluvastatin Acid
The final step in the synthesis of Fluvastatin acid from its tert-butyl ester intermediate is the removal of the tert-butyl protecting group. nih.gov This deprotection is typically achieved under acidic conditions.
Trifluoroacetic acid (TFA) is a common reagent used for the cleavage of tert-butyl esters. google.com The reaction is generally clean and efficient, yielding the desired carboxylic acid. Another method involves the use of Lewis acids, such as zinc bromide (ZnBr2), in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net This method can offer chemoselectivity, allowing for the removal of the tert-butyl ester in the presence of other acid-labile protecting groups under certain conditions. researchgate.net
| Deprotection Reagent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Typically in an organic solvent like dichloromethane (DCM) | Cleavage of the tert-butyl ester to the carboxylic acid. google.com |
| Zinc Bromide (ZnBr2) | In dichloromethane (DCM) | Lewis acid-mediated deprotection of the tert-butyl ester. researchgate.net |
| Acidic Hydrolysis | Aqueous acid | Hydrolysis of the ester to the carboxylic acid. google.com |
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be approached through both linear and convergent strategies. Each approach presents distinct advantages and challenges in terms of efficiency, yield, and purification.
Linear Synthesis:
A linear synthesis involves the sequential construction of the molecule, where each step builds upon the previous one. A potential linear approach to this compound would start from a simple precursor and progressively introduce the necessary functional groups and chiral centers. For instance, a synthesis could commence with the formation of the indole (B1671886) core, followed by the stepwise elaboration of the heptenoate side chain.
Convergent Synthesis:
In contrast, a convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined at a later stage. This approach is often more efficient for complex molecules like this compound. A representative convergent strategy involves the synthesis of two main fragments: the chiral dihydroxyheptenoate side chain and the fluorophenyl-indole core.
An improved manufacturing process for fluvastatin has been developed that utilizes a convergent approach. This process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. The subsequent low-temperature reduction of the intermediate yields the desired dihydroxy ester without the need to isolate the intermediate keto-alcohol. acs.org
A key step in many syntheses is the stereoselective reduction of a keto group to a hydroxyl group. One patented method describes the use of a reducing agent in the presence of a chiral auxiliary to achieve high diastereoselectivity in the formation of the 3,5-dihydroxy groups of fluvastatin. google.com
| Synthesis Pathway | Description | Key Intermediates | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction of the molecule from a single starting material. | Indole precursor, partially elaborated side chains. | Simpler planning and execution in early stages. | Lower overall yield, accumulation of byproducts. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Chiral dihydroxyheptenoate side chain, fluorophenyl-indole core. | Higher overall yield, easier purification of intermediates. | Requires more complex planning and synthesis of fragments. |
Chemo-Enzymatic Synthesis and Biocatalysis for Chiral Intermediates
The establishment of the correct stereochemistry at the C3 and C5 positions of the heptenoate side chain is a critical challenge in the synthesis of this compound. Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer highly selective and efficient solutions. nih.gov
Biocatalytic Reduction:
The stereoselective reduction of a β,δ-diketo ester intermediate is a prominent biocatalytic strategy for producing the chiral side chains of statins. nih.gov Dihydroxyacid derivatives with two asymmetric centers are challenging to produce economically on an industrial scale, making biocatalysis an attractive option. benthamscience.combenthamdirect.comresearchgate.net
Enzymes such as diketoreductases and alcohol dehydrogenases are employed for this purpose. For instance, alcohol dehydrogenases from Lactobacillus species have shown catalytic activity in the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to afford the (S)-configured hydroxyl group, a valuable synthon for statin side chains. nih.gov
Aldolase-Mediated Synthesis:
Deoxyribose-5-phosphate aldolase (B8822740) (DERA) is a particularly promising enzyme for synthesizing statin side chain precursors. DERA can catalyze a stereoselective aldol addition of two aldehydes to create a lactol with the desired stereochemistry. mdpi.com This lactol can then be chemically converted to the final side chain. The use of DERA in a continuous flow process has been explored to enhance the efficiency and scalability of this transformation. mdpi.com
| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantages |
| Diketoreductase | Stereoselective double reduction | β,δ-diketo ester | Chiral dihydroxy ester | Single enzyme for two chiral centers. nih.gov |
| Alcohol Dehydrogenase | Asymmetric reduction | tert-Butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | High enantioselectivity. nih.gov |
| Deoxyribose-5-phosphate aldolase (DERA) | Stereoselective aldol addition | Two different aldehydes | Chiral lactol precursor | Creation of multiple stereocenters in one step. mdpi.com |
Green Chemistry Principles in Synthetic Route Development
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. taylorfrancis.comresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy and Waste Reduction:
Convergent syntheses generally exhibit higher atom economy than linear syntheses, as they minimize the number of sequential steps and the associated waste generation. The use of catalytic reagents, including enzymes, is a cornerstone of green chemistry as they are used in small amounts and can often be recycled and reused. researchgate.net
Safer Solvents and Reagents:
Efforts are made to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of biocatalysts often allows reactions to be performed in aqueous media under mild conditions, further reducing the environmental footprint. researchgate.net
Energy Efficiency:
Biocatalytic reactions typically proceed at or near ambient temperature and pressure, leading to significant energy savings compared to traditional chemical methods that may require high temperatures and pressures. researchgate.net Continuous flow processes, as demonstrated with DERA, can also improve energy efficiency and process control. mdpi.com
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Atom Economy | Favoring convergent over linear pathways. | Coupling of pre-synthesized side chain and indole core. |
| Catalysis | Use of enzymes for stereoselective transformations. | Diketoreductase for chiral alcohol synthesis. nih.gov |
| Safer Solvents | Employing aqueous media for enzymatic reactions. | DERA-catalyzed aldol addition in water. mdpi.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reductions under mild conditions. researchgate.net |
Analytical Characterization and Purity Assessment in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure elucidation, providing unambiguous evidence of the compound's constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise structure of (3S,5S,6E)-O-tert-Butyl Fluvastatin (B1673502). Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while specialized 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity.
In ¹H NMR, the presence of the tert-butyl group is confirmed by a characteristic singlet signal appearing at approximately 1.4-1.5 ppm, integrating to nine protons. The protons on the dihydroxyheptenoate side chain, particularly at the chiral centers C3 and C5, give rise to distinct multiplets. The coupling constants between these protons are crucial for confirming the syn relationship of the hydroxyl groups, characteristic of the (3S,5S) configuration. The vinylic protons of the (E)-alkene at C6 and C7 exhibit a large coupling constant (typically >15 Hz), confirming the trans geometry.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the tert-butyl ester and the carbons of the tert-butyl group itself have signature chemical shifts that differentiate the ester from the final carboxylic acid form (Fluvastatin).
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |
| tert-Butyl (3 x CH₃) | ~1.45 | Singlet | Confirms tert-butyl ester group |
| C3-H | ~4.2 | Multiplet | Stereocenter proton |
| C5-H | ~3.8 | Multiplet | Stereocenter proton, confirms syn diol |
| C6-H | ~6.6 | Doublet of doublets | (E)-alkene geometry (J ≈ 16 Hz) |
| C7-H | ~5.8 | Doublet | (E)-alkene geometry (J ≈ 16 Hz) |
| Aromatic & Indole (B1671886) Protons | 7.0 - 8.0 | Multiplets | Confirms indole & fluorophenyl rings |
| Isopropyl CH | ~4.9 | Septet | Isopropyl group on indole nitrogen |
| Isopropyl CH₃ | ~1.6 | Doublet | Isopropyl group on indole nitrogen |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of (3S,5S,6E)-O-tert-Butyl Fluvastatin with high accuracy, thereby confirming its molecular formula. For the molecular formula C₂₈H₃₄FNO₄, the expected accurate mass provides unequivocal evidence of the compound's identity.
Electrospray ionization (ESI) is a common technique used for this analysis. The resulting mass spectrum will prominently feature the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) induced by collision-induced dissociation (CID) offers further structural confirmation. Key fragmentation pathways include the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl group, loss of water from the hydroxyl groups, and cleavage at various points along the heptenoate side chain.
| Analysis | Expected Result | Information Gained |
| Molecular Formula | C₂₈H₃₄FNO₄ | - |
| Molecular Weight | 467.58 g/mol | - |
| HRMS [M+H]⁺ (Calculated) | 468.25446 m/z | Confirmation of elemental composition |
| Key Fragment [M+H - C₄H₈]⁺ | 412.19186 m/z | Loss of isobutylene from tert-butyl group |
| Key Fragment [M+H - H₂O]⁺ | 450.24386 m/z | Loss of a water molecule |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming its structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily identifying the chromophore. The extensive conjugated system, encompassing the fluorophenyl-substituted indole ring and the adjacent double bond, is the primary chromophore. Analysis is typically performed in a solvent like methanol (B129727) or acetonitrile, with the wavelength of maximum absorbance (λmax) being a key characteristic. For Fluvastatin and its derivatives, a strong absorbance is typically observed around 305 nm. researchgate.net
| Spectroscopic Technique | Functional Group / Chromophore | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR Spectroscopy | O-H (hydroxyl groups) | ~3400 (broad) |
| IR Spectroscopy | C-H (aromatic/aliphatic) | 2850-3100 |
| IR Spectroscopy | C=O (ester carbonyl) | ~1730 |
| IR Spectroscopy | C=C (alkene and aromatic) | 1600-1650 |
| IR Spectroscopy | C-O (ester and alcohol) | 1050-1250 |
| IR Spectroscopy | C-F (fluorophenyl group) | ~1220 |
| UV-Vis Spectroscopy | Indole conjugated system | λmax ≈ 305 nm |
Chromatographic Methods for Isomeric Separation and Purity Determination
Chromatographic techniques are essential for separating this compound from its stereoisomers and other impurities, allowing for accurate purity assessment.
The synthesis of Fluvastatin intermediates can result in a mixture of stereoisomers. Since this compound has two chiral centers (C3 and C5), four possible stereoisomers can exist: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). Chiral HPLC is the definitive method for separating and quantifying these isomers to determine the diastereomeric purity of the desired (3S,5S) product.
This separation is achieved using a chiral stationary phase (CSP), often based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support. The different spatial arrangements of the stereoisomers cause them to interact differently with the CSP, leading to different retention times and thus, separation. The method requires careful optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol.
| Parameter | Typical Condition |
| Column | Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 220-305 nm researchgate.netgoogle.com |
| Column Temperature | 15 - 55 °C google.com |
| Expected Elution Order | Varies with CSP and mobile phase, but baseline separation of the four stereoisomers is the goal. |
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (sub-2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for trace analysis and the comprehensive profiling of impurities.
This technique is ideal for detecting and identifying process-related impurities (e.g., starting materials, reagents, by-products) and potential degradation products at very low levels. The UPLC system separates the components of the sample, which are then ionized and analyzed by the mass spectrometer. The first mass analyzer (MS1) can be set to select the parent ion of a suspected impurity, which is then fragmented. The second mass analyzer (MS2) scans the resulting fragment ions, creating a specific fingerprint that allows for confident identification and quantification. This high degree of specificity is crucial for ensuring the purity of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient.
Gas Chromatography (GC) for Volatile By-products and Solvent Residue Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of synthesizing this compound, GC is indispensable for monitoring and controlling the levels of residual solvents and volatile by-products. The manufacturing process of pharmaceutical substances often involves the use of various organic solvents, which must be removed to the extent possible to meet stringent safety limits. researchgate.net
The selection of solvents in the synthesis of statin intermediates can influence reaction yield and the crystalline form of the product. ich.org Consequently, a robust GC method is crucial for ensuring that these solvents are purged to acceptable levels. Headspace GC, where the vapor phase above the sample is injected, is a common technique for this analysis due to its sensitivity and ability to handle non-volatile sample matrices. ptfarm.pl A flame ionization detector (FID) is typically employed for its high sensitivity to organic compounds. sigmaaldrich.com
In a research setting, a typical GC method for analyzing residual solvents in a sample of this compound would involve dissolving a known amount of the compound in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and analyzing the headspace. The method would be validated for specificity, linearity, accuracy, and precision for all potential solvents used in the synthesis.
Table 1: Illustrative GC Parameters for Residual Solvent Analysis in a Research Sample
| Parameter | Value |
| Instrument | Headspace Gas Chromatograph with FID |
| Column | DB-624 or equivalent |
| Injector Temp. | 140 °C |
| Detector Temp. | 250 °C |
| Oven Program | 40 °C (hold 12 min), ramp to 240 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium or Nitrogen |
| Headspace Vial Temp. | 80 °C |
| Headspace Incubation Time | 30 min |
Table 2: Potential Volatile Impurities and Solvents Monitored by GC
| Compound | Potential Origin | ICH Class |
| Toluene (B28343) | Reaction solvent | 2 |
| Heptane | Recrystallization solvent | 2 |
| Methanol | Reagent or cleaning solvent | 2 |
| Acetone | Cleaning solvent | 3 |
| Isopropyl Alcohol | Reagent | 3 |
Note: This table is illustrative and the specific solvents would depend on the synthetic route employed.
The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity, with Class 1 solvents being the most toxic and their use avoided, Class 2 having permitted daily exposure limits, and Class 3 having low toxic potential. ich.org GC analysis ensures compliance with these regulatory standards.
Advanced Analytical Techniques for Degradation Product and Impurity Studies
Understanding the degradation pathways and impurity profiles of pharmaceutical intermediates is critical for developing stable formulations and ensuring the safety of the final drug. Advanced analytical techniques, often coupled with mass spectrometry, are employed for these in-depth studies.
Forced Degradation Studies (Chemical/Photolytic) of Ester Linkage
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and elucidate degradation pathways. For this compound, the tert-butyl ester linkage is a key area of interest for stability. This ester bond can be susceptible to hydrolysis under acidic or basic conditions, and potentially to photolytic degradation.
In a typical forced degradation study, the compound would be subjected to a range of stress conditions, including:
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room or elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
Photolytic Degradation: Exposure to UV and visible light according to ICH Q1B guidelines.
Thermal Degradation: Heating the solid compound at various temperatures.
The resulting mixtures are then analyzed, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS) to identify the masses of the degradation products. mdpi.com
The primary degradation product expected from the hydrolysis of the tert-butyl ester linkage would be Fluvastatin acid. The rate of hydrolysis would likely be significantly faster under acidic conditions due to the stability of the tertiary carbocation intermediate.
Table 3: Illustrative Forced Degradation Study Design and Expected Primary Degradant
| Stress Condition | Reagent/Condition | Expected Primary Degradation Product | Analytical Technique |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C | Fluvastatin Acid | RP-HPLC, LC-MS |
| Basic Hydrolysis | 0.1 N NaOH, 40 °C | Fluvastatin Acid | RP-HPLC, LC-MS |
| Photolytic | ICH Q1B compliant light exposure | Potential photo-isomers or oxidative products | RP-HPLC, LC-MS/MS |
Identification of Process-Related Impurities and By-products
Process-related impurities are chemical entities that are formed during the synthesis of a drug substance. Their identification and control are critical for ensuring the purity and safety of the final product. For this compound, impurities can arise from starting materials, reagents, or side reactions.
The identification of these impurities often requires a combination of analytical techniques. HPLC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, allows for the accurate mass determination of unknown impurities, which in turn helps in elucidating their elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is then often used to confirm the structure of the isolated impurity.
Potential process-related impurities could include diastereomers, over-alkylated products, or products resulting from incomplete reactions. For example, if the synthesis involves a Wittig or similar reaction to form the (E)-alkene, the corresponding (Z)-isomer could be a potential impurity.
Table 4: Potential Process-Related Impurities and Their Identification
| Impurity Name/Type | Potential Origin | Identification Method |
| (3R,5S,6Z)-isomer | Incomplete stereoselectivity in alkene formation | Chiral HPLC, LC-MS, NMR |
| Di-tert-butylated indole | Side reaction during alkylation | HPLC, LC-MS, NMR |
| Unreacted starting materials | Incomplete reaction | HPLC, GC-MS |
| Fluvastatin Dimer | Dimerization side reaction | HPLC, LC-MS/MS |
The structural similarity of some statins means that impurities found in one may be relevant to others. For instance, dimerization has been observed as an impurity in simvastatin. lgcstandards.com While the specific synthetic route for this compound will dictate the exact impurity profile, a thorough investigation using these advanced analytical techniques is essential for process optimization and quality control.
In Vitro Biochemical and Molecular Interaction Studies
Enzymatic Hydrolysis and Biotransformation of (3S,5S,6E)-O-tert-Butyl Fluvastatin (B1673502)
(3S,5S,6E)-O-tert-Butyl Fluvastatin is a prodrug form of fluvastatin, a competitive inhibitor of HMG-CoA reductase. Its conversion to the active fluvastatin acid is a critical step for its pharmacological activity. This process is primarily mediated by enzymatic hydrolysis.
Kinetics and Specificity of Esterase-Mediated Conversion to Fluvastatin Acid In Vitro
The conversion of this compound to its active acid form is facilitated by esterases. These enzymes cleave the tert-butyl ester bond, releasing the active fluvastatin acid. This hydrolysis is a crucial activation step. While specific kinetic data for this compound is not extensively detailed in the provided results, the hydrolysis of ester prodrugs is a well-established pathway for drug activation. For instance, simvastatin, another statin, is a prodrug that is hydrolyzed by esterases, such as carboxylesterases and paraoxonases, to its active acid form. researchgate.net This enzymatic conversion is essential for its therapeutic effect. The process of lactone hydrolysis, a similar ester cleavage, is known to be influenced by both enzymatic and non-enzymatic factors and affects the bioavailability of drugs. researchgate.net
The table below illustrates the conceptual conversion of the prodrug to its active form, a process analogous to that observed with other ester-containing statin prodrugs.
| Prodrug | Active Form | Hydrolyzing Enzyme (Family) |
| This compound | Fluvastatin Acid | Esterase |
This table represents the expected enzymatic conversion based on the chemical structure of the compound and general knowledge of statin prodrug metabolism.
Cytochrome P450-Mediated Metabolism Studies (In Vitro Microsomal or Recombinant Enzyme Systems)
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the metabolic pathways of fluvastatin. pharmgkb.org The metabolism of fluvastatin primarily involves cytochrome P450 (CYP) isoenzymes. nih.gov CYP2C9 is the principal enzyme responsible for approximately 75% of fluvastatin's metabolism. nih.gov Other isoforms, CYP2C8 and CYP3A4, contribute to a lesser extent, accounting for about 5% and 20% of its metabolism, respectively. nih.gov In vitro experiments with recombinant proteins have confirmed that CYP2C9 can generate all three main metabolites of fluvastatin. pharmgkb.org The use of in vitro systems like liver microsomes is a standard approach in drug discovery to predict metabolic routes and kinetics. nih.gov
The following table summarizes the key CYP enzymes involved in fluvastatin metabolism.
| Enzyme | Approximate Contribution to Fluvastatin Metabolism |
| CYP2C9 | ~75% nih.gov |
| CYP3A4 | ~20% nih.gov |
| CYP2C8 | ~5% nih.gov |
Identification and Characterization of In Vitro Metabolites (Non-Clinical)
Non-clinical in vitro studies have identified several metabolites of fluvastatin. The primary metabolic transformations are hydroxylation and N-deisopropylation. pharmgkb.org The major metabolites are formed through hydroxylation at the 5- and 6-positions of the indole (B1671886) ring and through N-deisopropylation. pharmgkb.org The 6-hydroxy metabolite is the most abundant. pharmgkb.org These oxidative metabolites can undergo further conjugation reactions, such as glucuronidation. psu.edu The identification of these metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
The main in vitro metabolites of fluvastatin are detailed in the table below.
| Metabolite | Metabolic Pathway |
| 5-hydroxy fluvastatin | Hydroxylation pharmgkb.orgnih.gov |
| 6-hydroxy fluvastatin | Hydroxylation pharmgkb.orgnih.gov |
| N-desisopropyl fluvastatin | N-deisopropylation pharmgkb.orgnih.gov |
| Glucuronide conjugates | Glucuronidation psu.edu |
Investigation of Molecular Interactions with HMG-CoA Reductase and Other Biochemical Targets (In Vitro)
The therapeutic effect of fluvastatin stems from its interaction with HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Direct Inhibition Assays with Recombinant HMG-CoA Reductase
Direct inhibition assays using recombinant human HMG-CoA reductase are employed to determine the potency of statins. Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase. nih.gov The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, is a key parameter measured in these assays. For fluvastatin sodium, the IC50 value at human liver microsomes is reported to be in the range of 40-100 nM. sigmaaldrich.com These assays confirm the direct inhibitory effect of the active form of the drug on its target enzyme.
The table below shows the reported inhibitory concentration for fluvastatin.
| Compound | Target | IC50 |
| Fluvastatin sodium | HMG-CoA reductase (human liver microsomes) | 40 - 100 nM sigmaaldrich.com |
Comparative Binding Affinity Studies of Ester vs. Acid Forms
The binding affinity of a drug to its target is a critical determinant of its efficacy. For statins, the active form is the hydroxy acid, which has a high affinity for the HMG-CoA reductase enzyme. helsinki.fi Statins bind to the enzyme with affinities in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA. helsinki.finih.gov The ester prodrug form, such as this compound, is not expected to have a significant affinity for the enzyme until it is hydrolyzed to the active acid form. nih.gov The HMG-like moiety of the statin acid is crucial for its binding to the active site of the enzyme. researchgate.net Studies have shown that the binding energy of fluvastatin to HMG-CoA reductase is significant, contributing to its inhibitory action. researchgate.net
The following table provides a conceptual comparison of the binding affinities.
| Compound Form | Binding Affinity to HMG-CoA Reductase | Rationale |
| Ester (Prodrug) | Low | The active site-binding moiety is masked by the ester group. nih.gov |
| Acid (Active) | High (nM range) | The free hydroxy acid mimics the natural substrate, HMG-CoA, and binds tightly to the enzyme's active site. helsinki.finih.gov |
Structure-Activity Relationship (SAR) Investigations of Fluvastatin Ester Derivatives
The biological activity of statins is intrinsically linked to their chemical structure, particularly the dihydroxy heptenoic acid side chain that mimics the endogenous substrate HMG-CoA. Esterification of this critical functional group, as seen in this compound, has profound implications for its molecular recognition by the target enzyme, HMG-CoA reductase.
The defining structural feature of this compound is the presence of a tert-butyl ester at the carboxylate position of the heptenoic acid side chain. This modification fundamentally alters the compound's ability to interact with HMG-CoA reductase. The active form of fluvastatin relies on its free carboxylic acid to form key electrostatic interactions with residues in the active site of the enzyme. The bulky tert-butyl group in this compound sterically hinders and electronically deactivates this crucial interaction point.
Consequently, this compound is primarily considered a synthetic intermediate or a prodrug form of fluvastatin. chemicalbook.comvulcanchem.com In a biological context, the ester would need to be hydrolyzed to the active carboxylic acid form to exert any significant inhibitory effect on HMG-CoA reductase. The tert-butyl group is often employed as a protecting group during the chemical synthesis of fluvastatin to prevent the reactive carboxylic acid from participating in unwanted side reactions. vulcanchem.com
Stereochemical Purity and its Effect on In Vitro Biochemical Pathways
The stereochemistry of the 3- and 5-hydroxyl groups on the heptenoic acid side chain is paramount for the biological activity of statins. The commercially available drug, fluvastatin, is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. nih.gov Extensive research has demonstrated that the inhibitory activity against HMG-CoA reductase resides almost exclusively in the (3R,5S)-enantiomer. ebi.ac.uk This stereospecificity arises from the precise spatial orientation of the hydroxyl groups, which allows for optimal hydrogen bonding and van der Waals interactions within the enzyme's active site.
The compound , this compound, possesses a (3S,5S) stereochemical configuration. This diastereomer differs from the active (3R,5S) form at the C3 position. Such a change in stereochemistry would lead to a different three-dimensional arrangement of the hydroxyl group, disrupting the established network of interactions with the enzyme. Therefore, even if the tert-butyl ester were to be hydrolyzed, the resulting (3S,5S)-fluvastatin would be expected to have significantly reduced or no inhibitory activity on HMG-CoA reductase.
| Feature | Active Fluvastatin ((3R,5S)-enantiomer) | This compound |
| Carboxylate Group | Free carboxylic acid | tert-Butyl ester |
| Stereochemistry | (3R,5S) | (3S,5S) |
| HMG-CoA Reductase Binding | Strong, due to key interactions of the carboxylate and hydroxyl groups | Negligible, due to steric hindrance by the tert-butyl ester and incorrect stereochemistry |
| Biological Role | Active HMG-CoA reductase inhibitor | Synthetic intermediate/prodrug |
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework for understanding the interactions and properties of molecules like this compound at an atomic level.
Molecular Docking Simulations with Target Enzymes
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. science.gov Docking studies of the active (3R,5S)-fluvastatin enantiomer with HMG-CoA reductase reveal a network of interactions, including hydrogen bonds between the statin's hydroxyl groups and amino acid residues like Ser684, Asp690, and Lys691, as well as electrostatic interactions involving the carboxylate group.
For this compound, molecular docking simulations would predict a significantly lower binding affinity for the HMG-CoA reductase active site. The primary reasons for this are:
Steric Clash: The bulky tert-butyl group would likely cause a steric clash with the residues at the entrance of the active site, preventing the molecule from docking in the correct orientation.
Loss of Key Interactions: The absence of the free carboxylate prevents the formation of critical salt bridge interactions.
Incorrect Stereochemistry: The (3S) configuration would misalign the 3-hydroxyl group, preventing the formation of the specific hydrogen bonds that stabilize the binding of the active enantiomer.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Modes
Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. researchgate.net MD simulations of active statins bound to HMG-CoA reductase have shown that the flexibility of the heptenoic acid side chain allows it to adopt the optimal conformation for binding.
An MD simulation of this compound within the HMG-CoA reductase active site would likely demonstrate significant instability. The simulation would probably show the ligand failing to maintain a stable binding pose and quickly dissociating from the active site due to the lack of anchoring interactions and the unfavorable stereochemistry. The conformational space explored by this derivative would differ substantially from that of the active drug, highlighting its incompatibility with the target enzyme.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These studies on fluvastatin have shown that the distribution of electron density, particularly the negative charge on the carboxylate and hydroxyl oxygen atoms, is crucial for its interaction with the positively charged and polar residues in the enzyme's active site. researchgate.net
For this compound, quantum chemical calculations would reveal a different electronic profile. The esterification of the carboxylate group would alter the charge distribution across the entire side chain. These calculations can also be used to determine the relative energies of different conformers and to study reaction mechanisms, such as the acid-catalyzed interconversion between the active hydroxy acid form and the inactive lactone form of statins. researchgate.net In the case of the tert-butyl ester, these calculations would confirm the increased steric bulk and modified electronic properties that preclude effective binding to HMG-CoA reductase.
Conceptual Applications in Chemical Biology and Advanced Drug Design Principles
Chemical Strategies for Reversible Protection of Bioactive Carboxylic Acids
The carboxylic acid moiety is a common functional group in many bioactive molecules, including Fluvastatin (B1673502). However, its acidic proton can interfere with a wide range of chemical reactions involving basic or nucleophilic reagents. oup.com To circumvent this, chemists employ protecting groups to temporarily mask the carboxylic acid, allowing other parts of the molecule to be modified. oup.com
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions, including exposure to nucleophiles and reducing agents. thieme.dethieme-connect.com This stability is crucial during multi-step syntheses where various reagents are used. thieme.dethieme-connect.com The tert-butyl group can be readily removed, or "deprotected," under acidic conditions to regenerate the carboxylic acid. thieme.dethieme-connect.com This reversible protection strategy is fundamental in medicinal chemistry and drug synthesis.
The stability of the tert-butyl ester to basic conditions, while being sensitive to acid, provides an orthogonal protection strategy. This means that other protecting groups sensitive to basic conditions can be removed without affecting the tert-butyl ester, and vice-versa, allowing for selective deprotection in complex molecules. oup.comnih.gov
Theoretical Considerations for Prodrug Development (Chemical Aspects, not Clinical Outcomes)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The use of a tert-butyl ester, as seen in (3S,5S,6E)-O-tert-Butyl Fluvastatin, is a common strategy in prodrug design. The primary chemical consideration for such a prodrug is its ability to be converted to the active carboxylic acid in vivo.
The lipophilicity, or fat-solubility, of a drug molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Esterification of a carboxylic acid with a bulky alkyl group like tert-butyl generally increases the molecule's lipophilicity. This increased lipophilicity can potentially enhance the molecule's ability to cross cell membranes, which may improve its oral bioavailability.
The conversion of the tert-butyl ester prodrug back to the active carboxylic acid is typically mediated by enzymes, such as carboxylesterases, or through non-enzymatic hydrolysis in the physiological environment. The rate of this conversion is a critical factor in prodrug design. A slower conversion can lead to a sustained release of the active drug, potentially prolonging its therapeutic effect. nih.gov The steric hindrance provided by the bulky tert-butyl group can influence the rate of enzymatic hydrolysis.
Role as a Precursor for the Synthesis of Labeled Analogues (e.g., Deuterated Fluvastatin) for Research Purposes
This compound serves as a crucial starting material for the synthesis of isotopically labeled analogues of Fluvastatin. chemicalbook.com These labeled compounds, such as those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. chemrxiv.orgnih.gov
The "deuterium kinetic isotope effect" is a well-established principle where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of metabolism. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. By strategically introducing deuterium at specific positions in the Fluvastatin molecule, researchers can investigate which parts of the molecule are most susceptible to metabolic breakdown by cytochrome P450 enzymes. nih.gov
The synthesis of these labeled analogues often requires chemical modifications that would be incompatible with the free carboxylic acid group of Fluvastatin. The use of the tert-butyl protected precursor, this compound, allows these synthetic steps to be carried out efficiently. researchgate.net After the isotopic label has been incorporated, the tert-butyl group is removed to yield the final labeled Fluvastatin analogue. chemrxiv.orgnih.gov
Utility in the Study of Metabolic Pathways and Enzyme Mechanisms in Controlled In Vitro Systems
The study of how drugs are metabolized is fundamental to understanding their efficacy and potential interactions. In vitro systems, using components like human liver microsomes or recombinant enzymes, are essential for this purpose. researchgate.netpharmgkb.org These systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism.
This compound and other chemically modified analogues of Fluvastatin can be used as probes to study the activity of specific drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. researchgate.netpharmgkb.org For instance, by comparing the metabolism of Fluvastatin with that of its tert-butyl ester, researchers can gain insights into the substrate specificity of the enzymes involved.
Furthermore, these analogues are instrumental in studying the mechanism of action of the target enzyme, HMG-CoA reductase. nih.govacs.org By systematically altering the structure of Fluvastatin, for example, by protecting the carboxylic acid as a tert-butyl ester, scientists can probe the specific interactions between the drug and the enzyme's active site. acs.org This information is crucial for the rational design of new, more potent, or more selective inhibitors. In vitro studies have also utilized Fluvastatin and its analogues to investigate its effects on various cell types and biochemical pathways, such as platelet aggregation and cholesterol biosynthesis. nih.govahajournals.orgnih.gov
Future Research Directions and Emerging Areas
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of statins, including Fluvastatin (B1673502) and its intermediates, is a field of continuous improvement aimed at enhancing efficiency, reducing costs, and minimizing environmental impact. Future research on (3S,5S,6E)-O-tert-Butyl Fluvastatin is likely to focus on innovative synthetic strategies.
Current manufacturing processes have been improved by performing the condensation reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction. researchgate.net This approach creates the dihydroxyhept-6-enoic acid-1,1-dimethylethylester (the tert-butyl ester of Fluvastatin) without isolating the intermediate keto ester, thereby solving a critical selectivity issue. researchgate.net A patented improved process involves the hydrolysis of the tert-butyl ester in a toluene (B28343) and methanol (B129727) mixture, followed by phase separation and purification steps to yield high-purity Fluvastatin sodium. google.com
Future advancements may stem from several areas:
Catalysis: The development of novel chiral catalysts could further improve the enantioselectivity of the reduction step that forms the (3S,5S) diol, a critical structural feature for biological activity. Research into nickel(II)/BINOL-catalyzed enantioselective reactions, while demonstrated on other molecules, represents a promising direction for creating specific stereoisomers with high efficiency. nih.gov
Biocatalysis: The use of engineered enzymes, such as carbonyl reductases, could offer a highly selective and sustainable alternative to chemical reductants for producing the chiral diol moiety. researchgate.net This aligns with a broader trend in pharmaceutical manufacturing towards greener chemistry.
Process Intensification: Exploring continuous flow chemistry for the synthesis could lead to better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.
| Area of Research | Potential Advancement | Anticipated Benefit | Relevant Findings |
|---|---|---|---|
| Asymmetric Catalysis | Novel transition metal catalysts (e.g., Nickel-BINOL complexes) | Higher enantiomeric excess (>99%), reduced need for chiral purification | Enantioselective C-H activation has been achieved with Ni(II)/BINOL systems in other contexts. nih.gov |
| Biocatalysis | Use of engineered carbonyl reductases | Environmentally friendly (aqueous conditions, mild temperatures), high stereoselectivity | Carbonyl reductases are key in synthesizing chiral intermediates for other statins like rosuvastatin. researchgate.net |
| Process Chemistry | Continuous flow synthesis | Improved heat and mass transfer, enhanced safety, higher yield, and easier scale-up | Current processes are batch-based, involving multiple solvent swaps (THF, toluene, cyclohexane). google.com |
| Solvent & Reagent Use | Implementation of green solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental footprint and worker exposure | Current methods rely on conventional organic solvents like hexane (B92381) and toluene. google.com |
Exploration of Novel Analytical Techniques for Trace Component Profiling
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Future research will necessitate the development of more sensitive and selective analytical methods for profiling trace components, including isomers and degradation products, in samples of this compound.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing statins. semanticscholar.org A recently developed reversed-phase HPLC (RP-HPLC) method for Fluvastatin sodium uses a C18 column with a methanol and ammonium (B1175870) acetate (B1210297) mobile phase, achieving a low limit of detection (LOD) of 0.54 µg/mL. researchgate.net However, the increasing stringency of regulatory standards, which require characterization of impurities above 0.1%, drives the need for even more powerful techniques. ijpsonline.com
Emerging areas for analytical research include:
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), offers unparalleled sensitivity and specificity for identifying and quantifying unknown trace impurities. researchgate.net
Advanced Separation Methods: Techniques like Supercritical Fluid Chromatography (SFC) and Micellar Electrokinetic Chromatography (MEKC) present alternatives to HPLC. semanticscholar.orgresearchgate.net SFC is noted for its speed and reduced consumption of organic solvents, while MEKC offers a different separation mechanism that can resolve compounds that are difficult to separate by HPLC. semanticscholar.orgresearchgate.net
Chiral Separations: Given the stereochemical complexity of Fluvastatin, developing more robust chiral chromatography methods is crucial for separating the desired (3S,5S) isomer from other diastereomers, such as the anti-isomers mentioned in synthetic procedures. google.comijpsonline.com
| Technique | Principle | Advantages for Trace Profiling | Limitations/Considerations |
|---|---|---|---|
| RP-HPLC-UV | Partitioning between a nonpolar stationary phase and a polar mobile phase. semanticscholar.org | Robust, reliable, and widely available. Validated methods exist. researchgate.net | May lack the sensitivity for very low-level impurities; peak co-elution can be an issue. researchgate.net |
| LC-MS/HRMS | Separation by HPLC followed by mass-to-charge ratio analysis. ijpsonline.com | High sensitivity and specificity; allows for structural elucidation of unknown impurities. semanticscholar.orgijpsonline.com | Higher cost and complexity; matrix effects can cause ion suppression. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. semanticscholar.org | Faster separations, reduced organic solvent use (greener). semanticscholar.org | Limited polarity of CO₂ may require co-solvents for polar analytes. semanticscholar.org |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and an aqueous buffer in a capillary under an electric field. researchgate.net | High separation efficiency; can separate both neutral and charged molecules. researchgate.net | Lower sample loading capacity compared to HPLC. |
Deeper Mechanistic Insights into Esterase Hydrolysis and Metabolite Formation In Vitro
This compound is a tert-butyl ester prodrug form of the active agent, Fluvastatin. The conversion of this ester to the active carboxylic acid is a critical step, presumed to be mediated by esterase enzymes in the body. While the general metabolism of Fluvastatin is known to involve hydroxylation, the specific dynamics of its ester hydrolysis are less characterized. iiste.org
Drawing parallels from other statins, like Simvastatin, which is hydrolyzed by carboxylesterases and paraoxonases to its active acid form, provides a roadmap for future investigation. researchgate.net Research has shown that the stability of Simvastatin during blood sampling is highly dependent on the presence of esterase inhibitors, indicating rapid enzymatic hydrolysis. researchgate.net
Future research should focus on:
Identifying Specific Esterases: Using in vitro systems with human liver microsomes, S9 fractions, and recombinant esterases to identify the specific enzymes (e.g., hCE-1, hCE-2, PONs) responsible for hydrolyzing the tert-butyl ester of Fluvastatin.
Kinetic Profiling: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of the hydrolysis reaction. This would help predict the rate and extent of conversion in vivo and understand potential inter-individual variability.
Comparative Metabolism: Comparing the hydrolysis rate of the tert-butyl ester with other ester forms (e.g., methyl, ethyl) of Fluvastatin to understand how the steric bulk of the ester group influences enzyme recognition and turnover.
| Research Question | Experimental Approach | Potential Insights |
|---|---|---|
| Which human esterases hydrolyze the compound? | Incubation with recombinant human carboxylesterases (hCE-1, hCE-2) and paraoxonases (PON1, PON3). | Identification of the key enzymes responsible for bioactivation. researchgate.net |
| What is the rate of hydrolysis? | Enzyme kinetic studies (Michaelis-Menten analysis) using human liver S9 fractions. | Quantitative data on the efficiency of the conversion to active Fluvastatin. |
| How does steric hindrance of the tert-butyl group affect hydrolysis? | Synthesize and test a series of Fluvastatin esters (e.g., methyl, ethyl, isopropyl, tert-butyl) in parallel hydrolysis assays. | Understanding of the structure-activity relationship for esterase-mediated activation. |
| Does the hydrolysis product undergo further metabolism? | Incubation with liver microsomes followed by LC-MS analysis to identify hydroxylated metabolites of Fluvastatin. iiste.org | Mapping the complete in vitro metabolic pathway from the prodrug. |
Application in Non-Therapeutic Chemical Biology Research, such as Enzyme Mechanism Elucidation or Pathway Interrogation
Beyond its role as a precursor to a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology to probe biological systems.
The parent compound, Fluvastatin, is a well-known inhibitor of HMG-CoA reductase. nih.gov However, it and other statins have been shown to have effects beyond cholesterol-lowering, known as pleiotropic effects, such as anti-inflammatory properties. d-nb.info Fluvastatin has also been identified as an inhibitor of anthrax lethal factor endopeptidase, demonstrating activity against targets unrelated to its primary therapeutic use. nih.gov These findings suggest that Fluvastatin analogs could be used to explore a range of biological processes.
Future research applications could include:
Enzyme Probe Development: The tert-butyl ester can be used as a control compound or a starting point for creating a library of modified probes. By altering the ester group or other parts of the molecule, researchers can investigate the structure-activity relationships for binding to HMG-CoA reductase or other off-target enzymes.
Pathway Interrogation: As a cell-permeable prodrug, the tert-butyl ester could be used to study the intracellular release of Fluvastatin and its subsequent effects on cellular pathways. This could be particularly useful for investigating the mechanisms behind the anti-inflammatory or other pleiotropic effects of statins in specific cell types. d-nb.info
Development of Biosensors: The core structure of Fluvastatin could be incorporated into fluorescent biosensors designed to detect the activity of specific enzymes or the presence of target proteins within a cell, leveraging synthetic biology approaches. ncsu.edu
| Research Area | Application of this compound or its Analogs | Scientific Goal |
|---|---|---|
| Enzyme Mechanism Studies | Use as a reversible, protected form of Fluvastatin to study active site binding and dynamics of HMG-CoA reductase. | To elucidate the precise molecular interactions between the inhibitor and the enzyme active site. |
| Inflammation Research | Serve as a tool compound to investigate the mechanisms of statin-induced anti-inflammatory effects in immune cells. d-nb.info | To decouple the lipid-lowering effects from the anti-inflammatory effects and identify the molecular targets involved. |
| Antipathogen Research | Use as a scaffold to develop more potent inhibitors of non-mammalian enzymes, such as anthrax lethal factor endopeptidase. nih.gov | To explore the potential of statin-like structures as leads for novel anti-infective agents. |
| Synthetic Biology | Employ as a starting chemical scaffold for diversification using engineered biosynthetic pathways. ncsu.edu | To generate novel, "unnatural" statin analogs with unique biological activities for screening and discovery. |
Q & A
Q. What are the established synthetic routes for (3S,5S,6E)-O-tert-Butyl Fluvastatin, and how are stereochemical outcomes controlled?
The synthesis involves multi-step reactions, including:
- Reductive amination and Wittig reaction to construct the indole core and heptenoic acid backbone .
- Use of tert-butyl ester as a protecting group for the carboxylic acid moiety to enhance solubility and stability during synthesis .
- Chiral resolution via chromatographic separation (e.g., chiral HPLC) or enzymatic methods to isolate the (3S,5S,6E) isomer from racemic mixtures .
Key stereochemical control is achieved through asymmetric catalysis (e.g., chiral auxiliaries) or stereoselective reduction of ketones using agents like NaBH₄ with chiral ligands .
Q. Which chromatographic methods are recommended for assessing the purity of this compound?
- HPLC with UV detection : Use a C18 column (e.g., L1 phase), mobile phase of methanol:acetonitrile:phosphate buffer (pH 7.2), and dual-wavelength detection (305 nm for parent compound; 365 nm for keto impurities) .
- GC-FID : After silylation with BSTFA-TMCS, employ a DB-1 capillary column for derivatized samples, validated for linearity (10–50 mg/mL) and precision (RSD <1%) .
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD) to resolve stereoisomers, with resolution ≥1.6 between (3S,5S) and anti-isomers .
Q. How to differentiate between hydrated and anhydrous forms of Fluvastatin derivatives during characterization?
- Water content analysis : Use Karl Fischer titration to quantify free water, with pharmacopeial limits (e.g., ≤12.0% for hydrates) .
- XRPD : Identify polymorphic forms by comparing diffraction patterns with reference standards .
- Thermogravimetric analysis (TGA) : Monitor weight loss at 100–150°C to detect bound water .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for E-configuration at C6) and tert-butyl group presence .
- IR spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 467.5723 for tert-butyl ester) .
Advanced Research Questions
Q. How to resolve discrepancies in stereochemical purity data when synthesizing this compound?
- System suitability tests : Ensure chromatographic resolution ≥1.6 between (3S,5S) and anti-isomers using USP reference standards .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization during synthesis .
- Circular dichroism (CD) : Correlate optical activity with enantiomeric excess (ee) to validate stereochemical integrity .
Q. What strategies are effective in identifying and quantifying degradation products during stability studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze using stability-indicating HPLC .
- Impurity profiling : Monitor known impurities (e.g., 3-hydroxy-5-keto fluvastatin, hydroxydiene) with relative retention times (F) and limit thresholds (e.g., ≤0.1% for individual impurities) .
- LC-MS/MS : Identify unknown degradants via fragmentation patterns and high-resolution mass matching .
Q. How to validate an analytical method for quantifying trace impurities in this compound batches?
Q. How to address challenges in scaling up synthesis while maintaining enantiomeric excess?
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ee in real time .
- Crystallization optimization : Employ anti-solvent crystallization with chiral additives to enhance diastereomeric purity .
- Quality by design (QbD) : Map critical process parameters (e.g., temperature, catalyst loading) via factorial design experiments to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
